

ibogaine compared to 18-MC effectiveness

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Compound Focus: Ibogaine

CAS No.: 83-74-9

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Comparison of Ibogaine and 18-MC

The following tables summarize the key similarities and differences between **ibogaine** and 18-MC based on available experimental data.

Table 1: Efficacy and Behavioral Effects in Animal Models

Feature	Ibogaine	18-MC
Reduces Self-Administration of	Morphine, cocaine, nicotine, alcohol [1] [2] [3]	Morphine, cocaine, nicotine, alcohol, methamphetamine, sucrose [1] [4] [3]
Ameliorates Opioid Withdrawal	Yes [1] [2]	Yes [1]
Affects Non-Drug Reinforcers (e.g., water)	Can decrease responding [1]	No significant effect [1] [3]
Effect on Nucleus Accumbens Dopamine	Decreases extracellular levels; blocks morphine & nicotine-induced release; enhances cocaine-induced release [1]	Decreases extracellular levels; blocks morphine & nicotine-induced release [1]

Feature	Ibogaine	18-MC
GDNF Pathway Upregulation	Yes, in the Ventral Tegmental Area (VTA) [2]	No [2]

Table 2: Safety, Toxicity, and Pharmacological Profile

Feature	Ibogaine	18-MC
Tremors / Ataxia	Produces whole-body tremors [1] [2]	No tremorigenic effects observed [1] [3]
Neurotoxicity	Purkinje cell loss in cerebellum at high doses (≥ 100 mg/kg) [1] [2] [3]	No evidence of cerebellar toxicity at 100 mg/kg [3]
Cardiotoxicity	High risk; causes bradycardia and Long QT syndrome, linked to fatalities [5] [6] [7]	Does not decrease heart rate at high doses; expected to have a greater therapeutic index [1] [6]
Key Molecular Targets	κ -opioid, μ -opioid, NMDA, $\sigma 2$ receptors, 5-HT transporter, nicotinic receptors, sodium channels [1] [7]	Selective $\alpha 3\beta 4$ nicotinic antagonist; lower affinity for NMDA, $\sigma 2$, 5-HT transporter, and sodium channels [1] [4]
Legal & Development Status	Schedule I in the US; used in unregulated clinics [5] [6]	Investigational New Drug (IND) in the US; Phase II trials conducted for other indications [4]

Detailed Experimental Data and Protocols

The comparative conclusions are largely drawn from standardized animal studies, particularly on rodent models.

1. Self-Administration and Withdrawal Studies

- Protocol Overview:** These experiments typically involve training rats to self-administer a drug (e.g., morphine, cocaine) by pressing a lever. After stable drug-taking behavior is established, the test compound (**ibogaine** or 18-MC) is administered. Researchers then measure changes in the number of infusions the animals self-administer over subsequent days or weeks [1] [3].

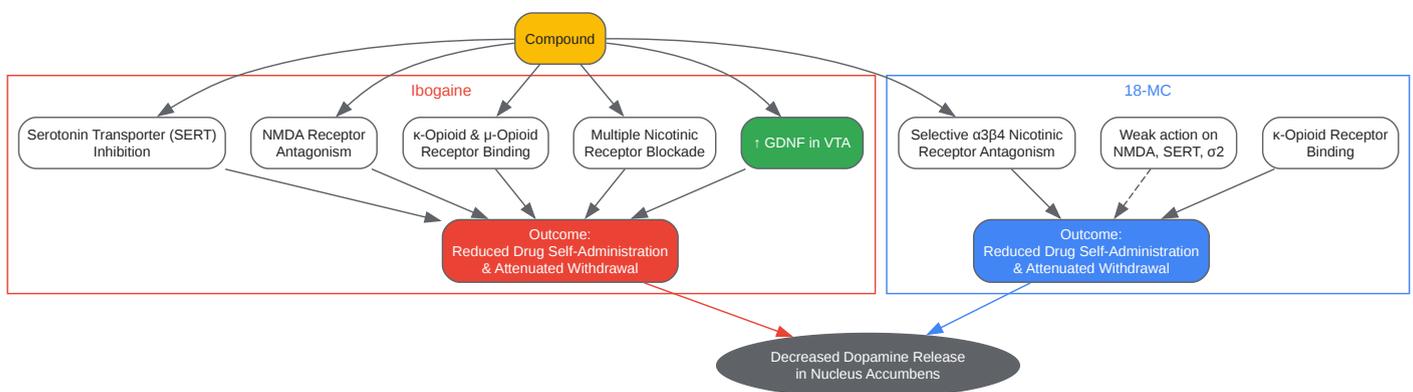
- **Key Findings:** A single 40 mg/kg dose of both **ibogaine** and 18-MC significantly decreased self-administration of morphine and cocaine. In some cases, 18-MC induced prolonged decreases in drug intake lasting several days [3]. Furthermore, both compounds were shown to reduce the signs of naloxone-precipitated opioid withdrawal in morphine-dependent rats [1].

2. Neurotoxicity and Safety Studies

- **Protocol Overview:** To assess neurotoxicity, high doses (e.g., 100 mg/kg) of **ibogaine** or 18-MC are administered to rats. Their cerebellums are later examined histologically for degeneration of Purkinje cells. Acute behavioral effects like tremors are also observed and scored [3].
- **Key Findings:** **Ibogaine** at 100 mg/kg caused clear Purkinje cell degeneration, while 18-MC at the same dose showed no such effect. Similarly, **ibogaine** produced tremors, but 18-MC did not [1] [3]. Electrocardiogram (ECG) monitoring in animals and human case reports have consistently shown that **ibogaine**, but not 18-MC, causes bradycardia and QT interval prolongation, a known precursor to fatal arrhythmias [1] [6].

Mechanisms of Action: Signaling Pathways

The anti-addictive effects of **ibogaine** and 18-MC involve complex interactions with multiple neurotransmitter systems, though their precise mechanisms differ.



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*Diagram: Simplified Signaling Pathways for **Ibogaine** and 18-MC. A key shared pathway for both compounds is the reduction of dopamine release in the Nucleus Accumbens (NAc), a critical brain region for reward processing. However, their upstream mechanisms differ significantly. **Ibogaine** acts on a wide range of targets, including serotonin transporters and NMDA receptors, and uniquely upregulates GDNF in the VTA. In contrast, 18-MC's action is more selective, primarily functioning as a potent antagonist of the $\alpha 3\beta 4$ nicotinic receptor [1] [2] [4].*

Key Takeaways for Researchers

- **18-MC is a Targeted Derivative:** 18-MC was rationally designed to isolate the anti-addictive efficacy of the iboga alkaloids from **ibogaine**'s problematic side effects. Its highly selective $\alpha 3\beta 4$ nicotinic antagonism is considered a primary mechanism for its efficacy with reduced off-target toxicity [1] [4].
- **Superior Therapeutic Index Preclinically:** Animal data consistently suggests that 18-MC has a substantially greater therapeutic index than **ibogaine**, primarily due to the absence of neurotoxic and cardiotoxic effects at efficacious doses [1] [6].
- **Clinical Translation Status:** While **ibogaine**'s use is constrained by its Schedule I status and safety profile, 18-MC (also known as Zolunicant or MM-110) has progressed to the investigational new drug (IND) stage. It has undergone Phase II trials for other indications, and its development for opioid use disorder represents a promising, more viable pharmaceutical pathway [4].

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To cite this document: Smolecule. [ibogaine compared to 18-MC effectiveness]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b563588#ibogaine-compared-to-18-mc-effectiveness]

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